molecular formula C18H26N2O3 B1468317 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid CAS No. 1252656-11-3

4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid

Cat. No. B1468317
Key on ui cas rn: 1252656-11-3
M. Wt: 318.4 g/mol
InChI Key: IKKQQHBRPCXQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853215B2

Procedure details

To a stirred solution of methyl 4-(4-(2-tert-butylphenyl)-piperazin-1-yl)-4-oxobutanoate obtained in Example 52 (0.245 g, 0.74 mmol) in THF (2.0 mL) was added a solution of lithium hydroxide (0.053 g, 2.20 mmol) in 4:1 MeOH/H2O (2.5 mL) at room temperature. After 2 h the reaction mixture was concentrate under reduced pressure. The residue was acidified to pH 1-2 with 1.0 M hydrochloric acid and extracted with ethyl acetate (3×20 mL). The combined organics were washed with saturated sodium chloride (20 mL), dried (Na2SO4), filtered and concentrated under reduced pressure to provide a residue. Trituration of the residue with 1:3 CH3CN/H2O provided 4-(4-(2-tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid (0.217 g, 92%) as a white solid, mp 175-176° C.
Name
methyl 4-(4-(2-tert-butylphenyl)-piperazin-1-yl)-4-oxobutanoate
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][N:14]([C:17](=[O:24])[CH2:18][CH2:19][C:20]([O:22]C)=[O:21])[CH2:13][CH2:12]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Li+].CO.O.CC#N.O>C1COCC1>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:12][CH2:13][N:14]([C:17](=[O:24])[CH2:18][CH2:19][C:20]([OH:22])=[O:21])[CH2:15][CH2:16]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4,5.6|

Inputs

Step One
Name
methyl 4-(4-(2-tert-butylphenyl)-piperazin-1-yl)-4-oxobutanoate
Quantity
0.245 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N1CCN(CC1)C(CCC(=O)OC)=O
Name
Quantity
0.053 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO.O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 h the reaction mixture was concentrate under reduced pressure
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated sodium chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a residue

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N1CCN(CC1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.217 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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